2-Aminodibenzothiophene-5-oxide

Description

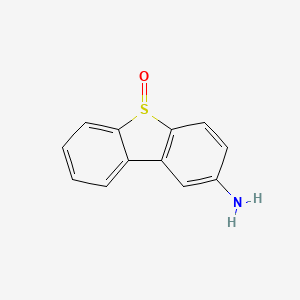

2-Aminodibenzothiophene-5-oxide is a heterocyclic aromatic compound featuring a dibenzothiophene core with an amino group (-NH₂) at the 2-position and a sulfoxide (-SO) group at the 5-position. This structure confers distinct electronic and chemical properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. Its synthesis typically involves bromination and ammonolysis of dibenzothiophene derivatives, followed by purification steps such as recrystallization from methanol, yielding a product with a melting point of 169°–172°C .

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

5-oxodibenzothiophen-2-amine |

InChI |

InChI=1S/C12H9NOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H,13H2 |

InChI Key |

VWTNSHCRBCZWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-aminodibenzothiophene-5-oxide, a comparative analysis with analogous heterocyclic compounds is essential. Below, key similarities and differences are outlined:

Benzo[b]thiophene-5-acetic Acid

- Structure : Features a benzo[b]thiophene core with an acetic acid (-CH₂COOH) substituent at the 5-position .

- Reactivity : The acetic acid group facilitates reactions such as esterification, amide coupling, and salt formation, broadening its utility in medicinal chemistry.

- Applications : Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals due to its polar, bioisosteric properties .

- Contrast with this compound: The absence of a sulfoxide group in benzo[b]thiophene-5-acetic acid reduces its oxidative stability. The amino group in this compound enables regioselective bromination (e.g., 3-bromo derivative formation) , a pathway less accessible in benzo[b]thiophene-5-acetic acid.

2-Bromodibenzothiophene-5-oxide

- Structure: Shares the dibenzothiophene-5-oxide core but substitutes the amino group with a bromine atom at position 2.

- Synthetic Role: Acts as a precursor to this compound via ammonolysis, highlighting the amino group’s introduction as a critical functionalization step .

- Reactivity: Bromine’s electronegativity directs electrophilic substitution reactions, whereas the amino group in this compound promotes nucleophilic reactivity.

Research Findings and Functionalization Potential

Bromination of this compound

- Treatment with bromine in acetic acid yields 2-amino-3-bromodibenzothiophene-5-oxide, confirmed by NMR analysis .

- This regioselectivity underscores the amino group’s directing effect, enabling precise structural modifications for drug design.

Comparative Reactivity

- Electrophilic Substitution: The sulfoxide group in this compound deactivates the aromatic ring, contrasting with the electron-donating acetic acid in benzo[b]thiophene-5-acetic acid.

- Biological Relevance: The amino-sulfoxide combination may enhance interactions with biological targets (e.g., enzymes), whereas benzo[b]thiophene-5-acetic acid’s carboxylate group favors solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.